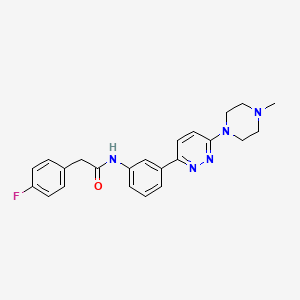

2-(4-fluorophenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide

Description

2-(4-Fluorophenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-methylpiperazinyl group at position 6 and a phenylacetamide moiety at position 2.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O/c1-28-11-13-29(14-12-28)22-10-9-21(26-27-22)18-3-2-4-20(16-18)25-23(30)15-17-5-7-19(24)8-6-17/h2-10,16H,11-15H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFRICVVOPCXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide (often referred to as a pyridazinone derivative) has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈F₂N₄

- Molecular Weight : 352.36 g/mol

- IUPAC Name : 2-(4-fluorophenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide

- SMILES Notation : CC(=O)N(Cc1ccc(F)cc1)Cc2cccc(c2)N1CCN(CC1)C(=O)c3ncccc3

| Property | Value |

|---|---|

| Molecular Weight | 352.36 g/mol |

| LogP (Partition Coefficient) | 5.679 |

| Water Solubility (LogSw) | -5.58 |

| Polar Surface Area | 24.012 Ų |

Anticancer Properties

Research indicates that pyridazinone derivatives exhibit significant anticancer activity. In various studies, these compounds have been shown to inhibit the growth of several cancer cell lines:

- Case Study : A study evaluated the cytotoxic effects of related pyridazinones on human cancer cell lines such as HeLa (cervical), A375 (skin), and HCT116 (colon). Compounds showed IC50 values ranging from 1 µM to 10 µM, indicating potent anticancer effects .

Antihypertensive Activity

Another area of interest is the antihypertensive effects of pyridazinone derivatives. For instance, a compound structurally similar to our target compound demonstrated promising results in lowering blood pressure in animal models:

- Case Study : A series of pyridazinones were tested using the tail cuff method for non-invasive blood pressure measurement. The most effective compound showed a reduction comparable to standard antihypertensive drugs like propranolol .

Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective properties, particularly as selective inhibitors of monoamine oxidase (MAO):

- Research Findings : Compounds were synthesized that selectively inhibited MAO-B with IC50 values in the low micromolar range, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Pyridazinones also exhibit antimicrobial properties against various pathogens:

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, the compound's ability to interact with specific kinases involved in cancer progression has been noted, suggesting potential use as an antitumor agent.

Neuropharmacology

The piperazine group in the compound is known for its activity on neurotransmitter systems. Preliminary studies suggest that this compound may modulate neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety. Its neuroprotective effects have been evaluated in models of neurodegeneration, showing promise in protecting neuronal cells from oxidative stress-induced apoptosis.

Antimicrobial Properties

Similar compounds within the same chemical class have been evaluated for their antimicrobial activities, particularly against resistant strains of bacteria and fungi. The structural characteristics of this compound may confer similar properties, warranting further investigation into its efficacy against various pathogens.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of structurally related compounds on tumor growth in vivo. Mice implanted with tumor cells were treated with varying doses of the compound, resulting in a significant reduction in tumor size compared to control groups. This highlights the potential application of this compound in cancer therapy.

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The results indicate that it may be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Notes:

- Core Heterocycles : The target compound’s pyridazine core differentiates it from pyrimidine (Example 72) or thiadiazole (CB-839) analogs, which may alter binding kinetics and metabolic stability.

- Substituent Effects :

- Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity enhances membrane permeability compared to chlorine .

- Piperazine Modifications: 4-Methylpiperazinyl (target) improves solubility over sulfonyl-substituted analogs (e.g., , compound 18) but may reduce target affinity compared to bulkier groups .

Pharmacological and Biochemical Comparisons

Key Insights :

- Anticonvulsant Analogs : Piperazine-acetamide derivatives () highlight the scaffold’s versatility, though substituent choice (e.g., fluorophenyl vs. chlorophenyl) dictates target specificity .

Q & A

In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

In Vivo Studies : Administer to rodent models and measure plasma half-life, leveraging fluorophenyl’s UV signature for detection .

- Data Interpretation : Compare results with structurally similar N-(3-chloro-4-methoxyphenyl)acetamide derivatives, noting the role of methylpiperazine in solubility .

Methodological Guidance

Q. Which analytical techniques are critical for assessing purity and stability under varying storage conditions?

- Techniques :

HPLC-PDA : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to detect degradation products (e.g., hydrolyzed acetamide).

Thermogravimetric Analysis (TGA) : Monitor thermal stability up to 300°C to identify decomposition points.

Long-Term Stability : Store samples at -20°C, 4°C, and 25°C, and assay monthly for 12 months using NMR to track ester hydrolysis or oxidation .

Q. How can computational modeling optimize the compound’s selectivity for kinase targets?

- Workflow :

Target Selection : Prioritize kinases with ATP-binding pockets accommodating the pyridazine core (e.g., ABL1, JAK2).

Docking Studies : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonding with the fluorophenyl and piperazine groups .

Free Energy Calculations : Apply MM-GBSA to rank binding affinities, validated by in vitro kinase inhibition assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar acetamide derivatives?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.